An In-depth Technical Guide to N-Isopropyl-M-toluidine: Chemical Properties and Structure
An In-depth Technical Guide to N-Isopropyl-M-toluidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N-Isopropyl-M-toluidine, a substituted aromatic amine. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and developmental applications.
Core Chemical and Physical Properties
N-Isopropyl-M-toluidine, with the CAS number 10219-26-8, is a derivative of m-toluidine.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental and computational applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | 3-methyl-N-propan-2-ylaniline | [1] |
| CAS Number | 10219-26-8 | [1][2] |
| Monoisotopic Mass | 149.120449483 Da | [1][2] |
| Topological Polar Surface Area | 12 Ų | [1][2] |
| Complexity | 109 | [1][2] |
| Rotatable Bond Count | 2 | [2] |
| Heavy Atom Count | 11 | [2] |
Chemical Structure
The structure of N-Isopropyl-M-toluidine consists of a benzene ring substituted with a methyl group at the meta position and an isopropylamino group.
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SMILES: CC1=CC(=CC=C1)NC(C)C
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InChI: InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3[1]
Experimental Protocols
Synthesis of N-Isopropyl-M-toluidine
A common method for the synthesis of N-alkyl-m-toluidines is through the alkylation of m-toluidine.[3] The following protocol is adapted from established procedures for similar compounds.[3]
Materials:
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m-Toluidine
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Isopropyl iodide
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10% Sodium hydroxide solution
-
Benzene (or another suitable organic solvent)
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Anhydrous potassium hydroxide flakes
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Sealed reaction vessel (e.g., pressure bottle)
Procedure:
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In a sealed reaction vessel, combine m-toluidine and a molar equivalent of isopropyl iodide.
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To facilitate the reaction, gently warm the sealed vessel in a water bath to 70-80°C. The reaction may require several days to reach completion.[3]
-
After the reaction period, cool the vessel and carefully open it.
-
Liberate the free amine by adding a 10% sodium hydroxide solution with vigorous shaking. An ethereal solvent may be added to aid in extraction.
-
Perform a steam distillation on the resulting milky suspension. Collect approximately 2 liters of distillate for a 0.3 mole scale reaction.[3]
-
Saturate the distillate with sodium chloride and extract it with three portions of benzene.
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Dry the combined benzene extracts overnight with flaked potassium hydroxide.
-
Decant the dried solution and remove the benzene by distillation.
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Distill the remaining crude product under reduced pressure to obtain pure N-Isopropyl-M-toluidine.
Analytical Methods for Characterization
The purity and identity of N-Isopropyl-M-toluidine can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
1. Gas Chromatography-Mass Spectrometry (GC-MS):
This method is suitable for the sensitive and selective quantification of N-Isopropyl-M-toluidine, especially at low concentrations.
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Sample Preparation: Prepare a stock solution of N-Isopropyl-M-toluidine (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create working standards by serial dilution.
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GC Conditions (Example):
-
Column: A suitable capillary column for aromatic amines.
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Oven Temperature Program: Start at 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, and hold for 2 minutes.[4]
-
Injector and Detector Temperature: 250 °C.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of N-Isopropyl-M-toluidine.
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2. High-Performance Liquid Chromatography (HPLC-UV):
HPLC-UV is a cost-effective method for routine quality control and quantification.
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Mobile Phase: A mixture of acetonitrile and water with a suitable buffer, such as ammonium formate or sodium phosphate.[5]
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Column: A reversed-phase column, such as a C18 column. For isomer separation, specialized columns like Primesep 200 can be used.[5]
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Detection: UV detection at a wavelength around 250 nm.[5]
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Safety and Handling
N-Isopropyl-M-toluidine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Statements: H302, H315, H319, H335.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Handle the substance in a well-ventilated area or under a chemical fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis of N-Isopropyl-M-toluidine.
Caption: Chemical structure of N-Isopropyl-M-toluidine.
Caption: Synthesis workflow for N-Isopropyl-M-toluidine.
References
- 1. N-Isopropyl-M-toluidine | C10H15N | CID 4357757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 6. fishersci.com [fishersci.com]
